3-(2-Oxo-azacyclotridec-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-azacyclotridec-1-yl)propanenitrile is a chemical compound with the molecular formula C15H26N2O. It is known for its unique structure, which includes a cyclic amide and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-azacyclotridec-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a nitrile compound, followed by cyclization to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-azacyclotridec-1-yl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-(2-Oxo-azacyclotridec-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Oxo-azacyclotridec-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Azacyclotridecane-1-propanenitrile: Similar structure but lacks the oxo group.
Cyclotridecanone: Similar cyclic structure but lacks the nitrile group
Uniqueness
3-(2-Oxo-azacyclotridec-1-yl)propanenitrile is unique due to its combination of a cyclic amide and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-oxo-azacyclotridec-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c16-12-10-14-17-13-9-7-5-3-1-2-4-6-8-11-15(17)18/h1-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLOTGDWAYUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)N(CCCCC1)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.